Cas no 1552569-62-6 (3-Chloro-5-fluoro-4-methylphenylacetic acid)

3-Chloro-5-fluoro-4-methylphenylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-5-fluoro-4-methylphenylacetic acid
-
- Inchi: 1S/C9H8ClFO2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
- InChI Key: QZGAVLYNEPSQQC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1C)F)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 2.5
- Topological Polar Surface Area: 37.3
3-Chloro-5-fluoro-4-methylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011465-1g |
3-Chloro-5-fluoro-4-methylphenylacetic acid |
1552569-62-6 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010011465-250mg |
3-Chloro-5-fluoro-4-methylphenylacetic acid |
1552569-62-6 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010011465-500mg |
3-Chloro-5-fluoro-4-methylphenylacetic acid |
1552569-62-6 | 97% | 500mg |
863.90 USD | 2021-07-06 |
3-Chloro-5-fluoro-4-methylphenylacetic acid Related Literature
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on 3-Chloro-5-fluoro-4-methylphenylacetic acid
Research Briefing on 3-Chloro-5-fluoro-4-methylphenylacetic acid (CAS: 1552569-62-6) in Chemical Biology and Pharmaceutical Applications
3-Chloro-5-fluoro-4-methylphenylacetic acid (CAS: 1552569-62-6) has recently emerged as a compound of significant interest in medicinal chemistry and drug discovery. This halogenated phenylacetic acid derivative exhibits unique structural features that make it a valuable building block for the synthesis of biologically active molecules. Recent studies have highlighted its potential as a key intermediate in the development of novel anti-inflammatory agents and kinase inhibitors, particularly in the context of targeted cancer therapies.
The compound's molecular structure, characterized by the presence of both chloro and fluoro substituents on the aromatic ring along with the methyl group at the 4-position, contributes to its enhanced metabolic stability and improved pharmacokinetic properties compared to simpler phenylacetic acid derivatives. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of 3-Chloro-5-fluoro-4-methylphenylacetic acid show remarkable selectivity in inhibiting specific protein kinases involved in tumor proliferation pathways.
Recent synthetic approaches to 3-Chloro-5-fluoro-4-methylphenylacetic acid have focused on optimizing yield and purity while minimizing environmental impact. A 2024 study in Organic Process Research & Development described an innovative green chemistry route utilizing catalytic fluorination and palladium-catalyzed coupling reactions, achieving an overall yield of 78% with excellent purity (>99%). This advancement addresses previous challenges in the large-scale production of this valuable intermediate.
In pharmacological applications, researchers have incorporated 3-Chloro-5-fluoro-4-methylphenylacetic acid into novel drug candidates targeting chronic inflammatory diseases. The compound's ability to modulate COX-2 activity while maintaining a favorable safety profile has been particularly noteworthy. Clinical trials currently in Phase II (as of Q2 2024) are evaluating derivatives of this compound for the treatment of rheumatoid arthritis, with preliminary results showing significant reduction in inflammatory markers compared to existing therapies.
The compound's potential extends beyond traditional small molecule drugs. Recent work in chemical biology has explored its use in PROTAC (PROteolysis TArgeting Chimera) development, where its structural features facilitate the formation of stable ternary complexes with target proteins and E3 ubiquitin ligases. This application represents an exciting frontier in targeted protein degradation therapeutics, particularly for previously "undruggable" targets in oncology.
Analytical characterization of 3-Chloro-5-fluoro-4-methylphenylacetic acid has benefited from advances in mass spectrometry and NMR techniques. A 2024 publication in Analytical Chemistry presented a comprehensive fragmentation pattern analysis using high-resolution mass spectrometry, providing valuable reference data for quality control in pharmaceutical manufacturing. These analytical methods have become crucial for ensuring batch-to-batch consistency in drug development processes.
Looking forward, the versatility of 3-Chloro-5-fluoro-4-methylphenylacetic acid continues to inspire innovative research directions. Current investigations are exploring its incorporation into covalent inhibitors and its potential in radiopharmaceutical development, where the fluorine-18 isotopologue could serve as a PET imaging agent. The compound's unique combination of chemical properties and biological activity positions it as a significant focus area in pharmaceutical research for the coming years.
1552569-62-6 (3-Chloro-5-fluoro-4-methylphenylacetic acid) Related Products
- 1316225-09-8(4-((6-Chloropyridin-3-yl)methyl)-1-(methylsulfonyl)azepane)
- 2229242-33-3(5-(quinolin-3-yl)-1H-imidazol-2-amine)
- 2229365-63-1(4-(1-bromopropan-2-yl)benzene-1,2,3-triol)
- 2138169-85-2(4-(2-Bromo-3-methylphenyl)-2,5-dimethylbenzaldehyde)
- 2172070-67-4(methyl({5-(oxolan-3-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-ylmethyl})amine)
- 1808620-24-7(2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine)
- 1384576-09-3(5-(3-methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde)
- 1285167-20-5(2-(3-phenylpropyl)-2,3-dihydro-1H-inden-1-ol)
- 2172037-09-9(1-(3-ethoxypropyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 3204-61-3(1,2,4,5-Benzenetetramine)




